4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Chemoinformatics Medicinal chemistry Structure-activity relationship

Procure this rare, structurally differentiated aminothiazole-5-carboxamide to accelerate SCD1 SAR studies. Its unique N-benzyl/3-ethyl/4-amino substitution pattern is not represented by any commercially catalogued close analog, enabling rapid exploration of the carboxamide vector without de novo core synthesis. Supplied as an AldrichCPR™ rare chemical without analytical characterization; identity and purity verification fall to the buyer. Best suited for laboratories with established SCD1 biochemical or cell-based assays that can generate the missing potency and selectivity data, converting this catalog compound into a qualified chemical probe.

Molecular Formula C13H15N3OS2
Molecular Weight 293.4 g/mol
CAS No. 618072-01-8
Cat. No. B11588588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS618072-01-8
Molecular FormulaC13H15N3OS2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCN1C(=C(SC1=S)C(=O)NCC2=CC=CC=C2)N
InChIInChI=1S/C13H15N3OS2/c1-2-16-11(14)10(19-13(16)18)12(17)15-8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3,(H,15,17)
InChIKeyOBOKCFHKXAENJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 618072-01-8): Chemical Identity and Procurement Baseline


4-Amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 618072-01-8) is a synthetic, low-molecular-weight (293.4 g/mol) thiazole-5-carboxamide derivative bearing a 2-thioxo group, a 4-amino substituent, an N-benzyl carboxamide side chain, and a 3-ethyl substituent on the thiazole ring . The compound is currently listed in the Sigma-Aldrich AldrichCPR collection as a rare chemical supplied without analytical characterization, placing the burden of identity and purity verification on the purchaser . Structurally, it belongs to the broader aminothiazole-5-carboxamide family, which has been explored in patent literature as inhibitors of stearoyl-CoA desaturase (SCD1) for metabolic and oncology indications [1], though direct biological data for this specific derivative remain absent from the peer-reviewed public domain.

Why Generic 2-Thioxo-Thiazole-5-Carboxamides Cannot Substitute for CAS 618072-01-8 in Structure-Focused Workflows


The compound bears a unique combination of three structural features—the 4-amino group, the 3-ethyl substituent on the thiazole nitrogen, and the N-benzyl carboxamide side chain—that collectively distinguish it from any commercially catalogued close analog [1]. The nearest catalogued relatives (e.g., 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, CAS 64686-81-3; 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, CAS 64686-82-4) each lack at least one of these key substituents, meaning their physicochemical properties, hydrogen-bonding capacity, lipophilicity, and potential target-binding pharmacophores differ in a manner that cannot be assumed to be conservative [2]. In the absence of published head-to-head biological or physicochemical data, any generic replacement would represent an uncontrolled variable in structure-activity relationship (SAR) studies, patent-defined composition-of-matter claims, or chemical-probe qualification workflows [2].

Quantitative Differentiation Evidence for 4-Amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 618072-01-8)


Structural Uniqueness: Substituent Set Differentiation from the Closest Catalogued Analogues

CAS 618072-01-8 is the only commercially listed 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide that simultaneously bears the 4-NH₂ group, the 3-ethyl substituent on the endocyclic nitrogen, and the N-benzyl carboxamide side chain . The closest registered analog, 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 64686-81-3), lacks the N-benzyl group entirely [1]. Conversely, 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 64686-82-4) carries a benzyl group at the 3-position rather than an ethyl group and lacks N-substitution on the carboxamide [2].

Chemoinformatics Medicinal chemistry Structure-activity relationship

Predicted Lipophilicity Divergence from the N-Unsubstituted Analog (CAS 64686-81-3)

Introduction of the N-benzyl substituent on the carboxamide nitrogen is expected to substantially increase lipophilicity relative to the N-unsubstituted analog (CAS 64686-81-3). Using PubChem's XLogP3 consensus algorithm, the N-phenyl analog (CAS 64735-75-7), which replaces the benzyl with a phenyl group, yields an XLogP3 value of 3.7 [1]. The N-benzyl compound (CAS 618072-01-8) is predicted to have an XLogP3 in the range of 2.8–3.5 based on fragment contributions from the additional methylene unit and the ethyl-for-H substitution at position 3, compared to the N-unsubstituted analog which is expected to fall below 2.0 due to the additional hydrogen-bond donor [2].

Physicochemical profiling Drug-likeness LogP prediction

Class-Level Biological Hypothesis: SCD1 Inhibitor Scaffold with a Differentiated Pharmacophore

Aminothiazole-5-carboxamides are claimed as human stearoyl-CoA desaturase (SCD1) inhibitors in US Patent 8,541,457 B2, which encompasses a generic Markush structure that can accommodate the substituent set of CAS 618072-01-8 [1]. While no direct SCD1 IC₅₀ data exist for this specific compound, structurally related thiazole amide analogs (e.g., MF-152) have demonstrated SCD1 inhibition in preclinical models of obesity and type-2 diabetes [2]. The presence of the N-benzyl group may confer altered selectivity or potency relative to unsubstituted or N-alkyl variants, consistent with SAR trends observed in the patent's exemplified compounds where arylalkyl carboxamide substituents modulate enzyme potency [1].

Stearoyl-CoA desaturase SCD1 inhibition Metabolic disease

Procurement-Grade Purity and Characterization Gap vs. Characterized In-House Synthetics

Sigma-Aldrich explicitly states that this AldrichCPR product is supplied without analytical data; the buyer assumes full responsibility for identity confirmation and purity assessment . In contrast, the N-unsubstituted analog (CAS 64686-81-3) has been registered under REACH with notified classification and labelling, implying at least a minimal characterization and hazard-assessment framework [1]. This places a higher verification burden on the user of CAS 618072-01-8, meaning procurement decisions must factor in the cost and timeline of in-house QC (e.g., NMR, LCMS, elemental analysis) before the compound can be deployed in quantitative assays.

Quality control Analytical characterization Procurement risk assessment

Prioritized Application Scenarios for 4-Amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 618072-01-8)


Scaffold-Hopping and Patent-Landscape Exploration in SCD1 Inhibitor Programs

Research groups pursuing novel SCD1 inhibitors can deploy CAS 618072-01-8 as a commercially accessible, structurally differentiated entry within the aminothiazole-5-carboxamide patent space defined by US 8,541,457 B2 [1]. Its unique N-benzyl/3-ethyl/4-amino substitution pattern offers a distinct pharmacophore topology not represented by other catalogued building blocks, enabling rapid SAR expansion around the carboxamide vector without de novo synthesis of the thiazole core.

Physicochemical Probe for Lipophilicity-Dependent Assay Optimization

The predicted >1 log unit increase in lipophilicity relative to the N-unsubstituted analog (CAS 64686-81-3) makes this compound a useful tool for systematically evaluating the impact of carboxamide N-substitution on solubility, permeability, and non-specific binding in biochemical and cell-based assays [1]. This application is particularly relevant for laboratories optimizing assay conditions for hydrophobic chemotypes.

Internal Reference Standard for Custom Synthesis Quality Control

Given the absence of vendor-supplied analytical characterization [1], laboratories that procure this compound must establish in-house QC protocols (NMR, HRMS, HPLC purity). Once characterized, the compound can serve as an authenticated reference standard for future batches, whether commercially re-ordered or synthesized in-house, thereby building a sustainable quality infrastructure for long-term research programs.

Chemical Biology Tool Compound Requiring Pre-Use Validation

The compound's structural placement within the SCD1 inhibitor class [1] positions it as a candidate chemical probe, but only after rigorous in-house validation. Its procurement is justified for laboratories with established SCD1 biochemical or cell-based assays that can generate the missing potency and selectivity data, thereby converting a catalog compound into a qualified tool for target-engagement studies.

Quote Request

Request a Quote for 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.